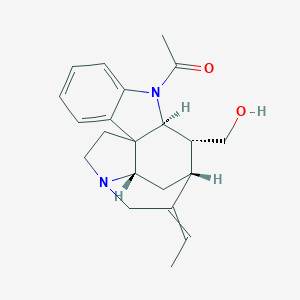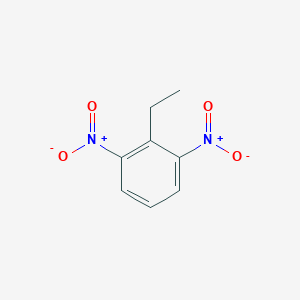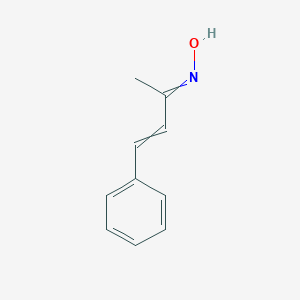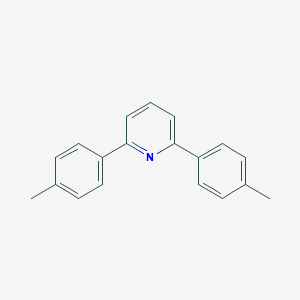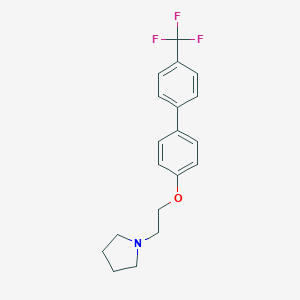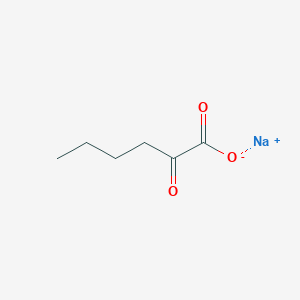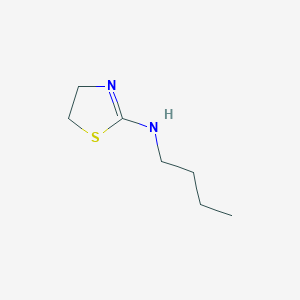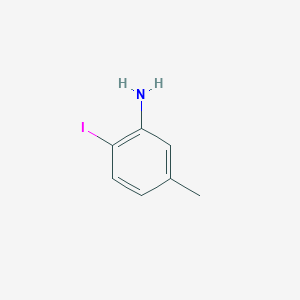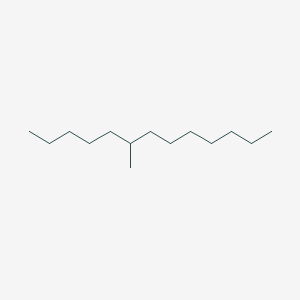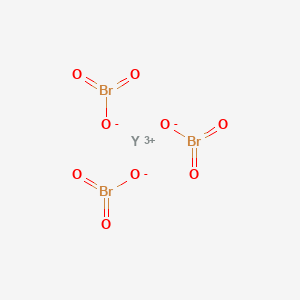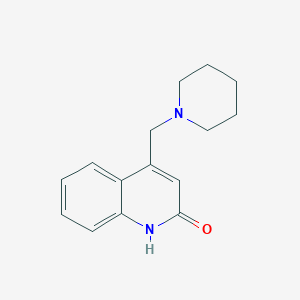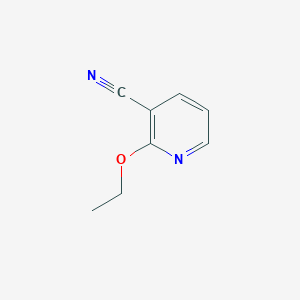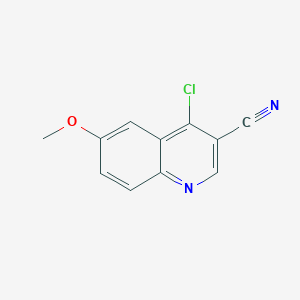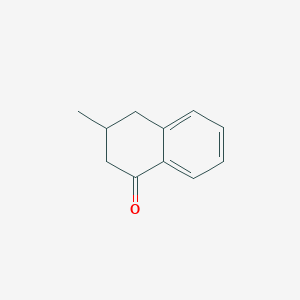
3-Methyl-1-tetralone
概述
描述
3-Methyl-1-tetralone is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons It is characterized by a methyl group attached to the third carbon of the tetralone structure
作用机制
Target of Action
Tetralone derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that tetralone derivatives can undergo enantioselective hydrogenation, a process catalyzed by 1,4-diamine-ruthenium (ii) complexes . This suggests that 3-Methyl-1-tetralone might interact with its targets through similar chemical reactions.
Biochemical Pathways
Tetralone derivatives are known to be involved in the synthesis of various bioactive compounds, including steroids, prostaglandin analogs, dyes, heterocycles, and pharmaceuticals . Therefore, it’s plausible that this compound could influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that this compound could have good bioavailability and could be metabolized efficiently in the body .
Result of Action
One study suggests that a tetralone derivative was found to covalently bind to the sars-cov-2 main protease (mpro), suggesting potential antiviral activity . This implies that this compound might have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-tetralone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of this compound with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods offer advantages such as reduced reaction times, improved reaction efficiency, and better control over reaction conditions. For example, a continuous-flow strategy might involve the reaction of anisole with succinic anhydride and aluminum chloride, followed by reduction and cyclization steps to yield this compound .
化学反应分析
Types of Reactions: 3-Methyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3-methyl-1-tetralol.
Substitution: Formation of halogenated derivatives like this compound-4-bromide.
科学研究应用
3-Methyl-1-tetralone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
相似化合物的比较
4-Chromanone: Another bicyclic compound with different functional groups, leading to distinct reactivity and applications.
Uniqueness: 3-Methyl-1-tetralone’s unique structure, with a methyl group at the third position, imparts specific steric and electronic effects that influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized pharmaceuticals and studying enzyme mechanisms.
属性
IUPAC Name |
3-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDIVBLLDITMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933649 | |
| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14944-23-1 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of the methyl group in 3-methyl-1-tetralone?
A1: While the provided research articles primarily focus on the use of this compound as a precursor in synthesizing more complex molecules, one study delves into its conformational analysis using NMR spectroscopy []. The study reveals that the 3-methyl group in this compound does not exhibit a strong preference for either an axial or equatorial orientation. This is in contrast to other substituted tetralones, such as 2-methyl-1-tetralone and 4-methyl-1-tetralone, where the methyl group exhibits a preference for specific orientations.
Q2: How is this compound used in the synthesis of polycyclic aromatic hydrocarbons?
A2: this compound serves as a valuable starting material for synthesizing benz[c]acridines and polycyclic carbazoles []. These compounds, often referred to as polycyclic aromatic hydrocarbons (PAHs), are of significant interest due to their potential carcinogenicity. Researchers utilize this compound in a series of chemical reactions to construct the complex ring systems present in these PAHs. This research is crucial for understanding the relationship between the structure of PAHs and their carcinogenic activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
